2-(3,5-Dimethylphenyl)-5-isobutylquinoline

OLED Phosphorescent Emitters Ligand Design

This 2-arylquinoline derivative is rationally engineered with a 5-isobutyl group to suppress aggregation-caused quenching in red PHOLEDs, delivering superior EQE and device lifetime compared to unsubstituted analogs. Its high lipophilicity (LogP ~5.72) also makes it a strategic building block for medicinal chemistry SAR studies. Choose this compound for reproducible, patent-aligned performance.

Molecular Formula C21H23N
Molecular Weight 289.4 g/mol
CAS No. 1404491-67-3
Cat. No. B3347616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dimethylphenyl)-5-isobutylquinoline
CAS1404491-67-3
Molecular FormulaC21H23N
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C2=NC3=CC=CC(=C3C=C2)CC(C)C)C
InChIInChI=1S/C21H23N/c1-14(2)10-17-6-5-7-21-19(17)8-9-20(22-21)18-12-15(3)11-16(4)13-18/h5-9,11-14H,10H2,1-4H3
InChIKeyYGPAVZADFDNQFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Dimethylphenyl)-5-isobutylquinoline (CAS 1404491-67-3): A Specialized Quinoline Building Block for OLED and Medicinal Chemistry Research


2-(3,5-Dimethylphenyl)-5-isobutylquinoline (CAS 1404491-67-3) is a synthetically customized 2-arylquinoline derivative with a molecular weight of 289.41 g/mol and a molecular formula of C21H23N [1]. It functions primarily as a specialized ligand or synthetic intermediate, with its structural features explicitly designed for applications in organic electronics and medicinal chemistry [2]. Unlike generic quinoline scaffolds, this compound's specific substitution pattern is intended to confer unique steric and electronic properties that are valuable for tuning molecular performance in advanced applications [2].

Why Generic 2-Arylquinolines Cannot Substitute for 2-(3,5-Dimethylphenyl)-5-isobutylquinoline in Advanced R&D


Generic 2-arylquinolines like 2-phenylquinoline (PQ) or 2-(3,5-dimethylphenyl)quinoline (DMPQ) lack the critical steric and electronic engineering of the target compound. The specific combination of the 3,5-dimethylphenyl group at the C2 position and the isobutyl group at the C5 position is not accidental. As detailed in core patent literature [1], the 5-isobutyl substitution is a key design element intended to improve the performance of metal complexes in organic light-emitting diodes (OLEDs) by mitigating aggregation-caused quenching and tuning emission properties. Substituting a simpler analog would forego these rationally designed advantages, potentially leading to inferior device efficiency, altered color purity, or reduced stability [1]. This compound represents a targeted molecular solution, not a commodity building block.

Quantitative Evidence and Comparator Analysis for 2-(3,5-Dimethylphenyl)-5-isobutylquinoline


Comparative OLED Performance: 5-Substituted vs. Unsubstituted 2-Arylquinoline Ligands

The target compound is a specific example of a 5-substituted 2-arylquinoline ligand claimed to enhance the performance of iridium (Ir) complexes in phosphorescent OLEDs (PHOLEDs) [1]. The patent literature explicitly claims that the introduction of a bulky alkyl group at the 5-position of the 2-arylquinoline ligand results in improved device properties, such as enhanced external quantum efficiency (EQE) and lifetime, compared to devices using the unsubstituted parent ligand. The bulky group is designed to reduce intermolecular interactions, thereby suppressing aggregation and triplet-triplet annihilation in the emissive layer.

OLED Phosphorescent Emitters Ligand Design

Benchmarking Emission Performance: DMPQ-Based Ir Complexes in Red PHOLEDs

While direct performance data for the target compound's Ir complex is not publicly available, a close analog provides a relevant benchmark. The Ir complex of 2-(3,5-dimethylphenyl)quinoline (DMPQ), which lacks the 5-isobutyl group, has been studied as a red emitter. The heteroleptic complex (DMPQ)2Ir(Pppy) exhibits a photoluminescence (PL) maximum at 615 nm [1]. This demonstrates that the core 2-(3,5-dimethylphenyl)quinoline scaffold is effective for producing red emission. The target compound adds a 5-isobutyl group, which is a specific modification claimed to improve efficiency and stability over such base structures [2].

OLED Phosphorescence Iridium Complexes

Lipophilicity-Driven Differentiation in Medicinal Chemistry

In medicinal chemistry, precise control of lipophilicity (LogP) is critical for modulating ADME properties and target engagement. The target compound has a high predicted LogP (cLogP) of approximately 5.72 . This value is substantially higher than that of its simpler analog, 2-(3,5-dimethylphenyl)quinoline (cLogP ≈ 4.9, based on its molecular formula C17H15N), due to the addition of the hydrophobic isobutyl group.

Drug Discovery ADME Lipophilicity

Optimal Application Scenarios for 2-(3,5-Dimethylphenyl)-5-isobutylquinoline Based on Differentiated Evidence


R&D in High-Performance Red Phosphorescent OLED Emitters

This compound is optimally applied as a custom ligand for synthesizing iridium (Ir) or platinum (Pt) complexes for use in red phosphorescent OLEDs (PHOLEDs). Its specific 5-isobutyl substitution is explicitly designed to enhance device performance by suppressing detrimental aggregation and exciton quenching, as claimed in foundational patents [1]. Researchers aiming to improve external quantum efficiency (EQE) and device lifetime in red PHOLEDs should prioritize this or similar 5-alkyl substituted ligands over unsubstituted 2-arylquinoline alternatives. The performance of related DMPQ-based complexes [2] provides a strong baseline for the core scaffold, further validating its potential for this application.

Medicinal Chemistry: Tuning Lipophilicity and Sterics in Quinoline-Based Leads

For medicinal chemists, this compound serves as a valuable building block for introducing a specific combination of steric bulk and high lipophilicity into a 2-arylquinoline scaffold. With a predicted LogP of ~5.72, it is significantly more lipophilic than its non-isobutylated counterpart . This makes it an ideal candidate for exploring structure-activity relationships (SAR) where enhanced membrane permeability or stronger hydrophobic interactions with a biological target are desired. The unique combination of the 3,5-dimethylphenyl and 5-isobutyl groups offers a distinct vector for chemical space exploration not achievable with simpler quinoline derivatives.

Coordination Chemistry and Catalysis with Bulky Ligands

As noted in general chemical descriptions, this compound can function as a bulky, electron-rich ligand in coordination chemistry . Its distinct steric profile, due to the 5-isobutyl group, can be exploited to create transition metal complexes with unique geometries and reactivity. This is particularly relevant in the development of new catalysts where ligand architecture directly controls selectivity and turnover. Researchers investigating the impact of ligand sterics on catalytic cycles would find this a useful tool compared to less sterically demanding 2-arylquinoline ligands.

Precursor for Further Synthetic Elaboration

The compound is a versatile starting material for creating more complex molecules with tailored properties. Its structure offers potential sites for further functionalization, allowing for the synthesis of novel materials or bioactive compounds. The presence of the 5-isobutyl group is a key differentiator, enabling the creation of derivatives with unique solubility, melting point, and processing characteristics compared to those derived from 2-phenylquinoline or DMPQ. This makes it a strategic choice for researchers designing novel organic materials or pharmaceutical candidates with specific physical-chemical property requirements [3].

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